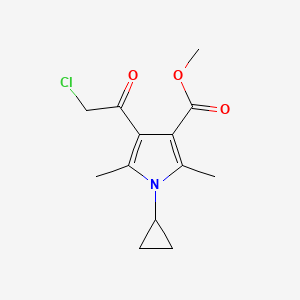

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a cyclopropyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a 2-chloroacetyl moiety at the 4-position. This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry and organic synthesis. Notably, it was cataloged by CymitQuimica (Ref: 10-F653071) but is currently listed as discontinued across all quantity tiers (50 mg–500 mg) . Its structural complexity arises from the interplay of electron-withdrawing (chloroacetyl) and sterically demanding (cyclopropyl) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-7-11(10(16)6-14)12(13(17)18-3)8(2)15(7)9-4-5-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESLXRGTYPUURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C2CC2)C)C(=O)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chloroacetyl group and other substituents. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations at the 1-Position: Cyclopropyl vs. Ethyl

Compound A : Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 878218-29-2)

- Key Differences : The 1-position substituent is ethyl instead of cyclopropyl.

- Impact: Molecular Weight: Compound A has a molecular weight of 271.74 g/mol (C₁₃H₁₈ClNO₃) compared to the target compound’s estimated molecular weight of ~283.7 g/mol (C₁₃H₁₆ClNO₃). Biological Activity: Ethyl substituents are less rigid than cyclopropyl groups, which may affect binding affinity in biological systems .

Functional Group Variations at the 4-Position: Chloroacetyl vs. Benzylbenzoyl

Compound B : Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Key Differences : The 4-position features a 2-benzylbenzoyl group instead of 2-chloroacetyl.

- Impact :

- Solubility : The bulky benzylbenzoyl group in Compound B reduces solubility in polar solvents compared to the chloroacetyl group, which is more polar and reactive .

- Synthetic Utility : Chloroacetyl derivatives are more reactive toward nucleophilic substitution (e.g., in peptide coupling), whereas benzylbenzoyl derivatives may prioritize π-π stacking interactions .

Core Structure Analog: Simpler Pyrrole Carboxylate

Compound C : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 69687-80-5)

- Key Differences : Lacks both the 1-cyclopropyl and 4-chloroacetyl groups.

- Impact :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 270.71 g/mol

- CAS Number : 874594-07-7

The biological activity of this compound is largely attributed to its structural components, particularly the pyrrole ring and the chloroacetyl group. These features are known to influence interactions with biological targets, potentially affecting various pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested :

- HeLa (cervical cancer)

- L1210 (murine leukemia)

- CEM (human T-lymphocyte)

In vitro assays revealed that this compound exhibits significant antiproliferative effects across these cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.4 |

| L1210 | 12.8 |

| CEM | 18.6 |

These results suggest that the compound's structural characteristics may enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Preliminary findings indicate:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

The minimal inhibitory concentration (MIC) values demonstrated that this compound possesses notable antibacterial activity.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of various pyrrole derivatives, including this compound. The researchers found that modifications to the chloroacetyl group significantly affected the compound's potency against cancer cells. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Evaluation

In another investigation, researchers assessed the antimicrobial potential of this compound against a panel of pathogens. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The authors recommended further exploration into its mechanism of action to understand better how it disrupts bacterial cell function.

Q & A

Q. What are the established synthetic routes for Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves:

- Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, followed by cyclopropane introduction using cyclopropanation reagents (e.g., Simmons-Smith) .

- Step 2 : Chloroacetylation at the 4-position via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions .

- Optimization : Key parameters include temperature control (0–5°C for acylation), solvent choice (dry dichloromethane or THF), and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq). Yields improve with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

Q. What purification strategies mitigate byproducts from cyclopropane or chloroacetyl group incorporation?

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradient to separate unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the product vs. acetylated byproducts .

Advanced Research Questions

Q. How does the chloroacetyl group influence regioselectivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing chloroacetyl group activates the pyrrole ring for electrophilic substitution at the 5-position. In Suzuki-Miyaura coupling, the chloro moiety serves as a leaving group, enabling Pd-catalyzed cross-coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (K₂CO₃ in THF/H₂O) .

Q. Can conceptual density functional theory (DFT) predict reactivity trends or electronic properties?

Yes. DFT calculations (e.g., B3LYP/6-31G*) quantify:

- Fukui functions to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as nucleophilic center).

- HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

- Charge distribution : The cyclopropane ring exhibits slight electron deficiency, directing electrophiles to the pyrrole nitrogen .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

- Case Study : If X-ray data suggests planar chloroacetyl geometry but NMR shows restricted rotation, use variable-temperature NMR to assess rotational barriers.

- Validation Tools : Check for twinning or disorder in SXRD data using PLATON (WinGX integration) .

- Complementary Techniques : Pair solid-state (IR/Raman) and solution-state (NMR) data to confirm conformational flexibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.